2-chloro-N-(3-nitrophenyl)benzamide
Description
Contextualization of Benzamide (B126) Scaffolds in Drug Discovery
The benzamide scaffold is a cornerstone in the field of medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. researchgate.net These structures are characterized by a benzene (B151609) ring attached to an amide group and are considered privileged scaffolds in drug design due to their versatile binding capabilities and synthetic accessibility. nih.gov The amide bond itself is a fundamental component of biological systems, and its incorporation into drug molecules can facilitate interactions with biological targets. researchgate.net
Benzamide derivatives have demonstrated a remarkable spectrum of biological activities, establishing them as crucial components in the development of new therapeutic agents. Their pharmacological potential spans various domains, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular applications. researchgate.net The adaptability of the benzamide structure allows for the introduction of various substituents, which can modulate the compound's physicochemical properties and biological activity. This has led to the successful clinical use of several substituted benzamides, particularly as antiemetic and antipsychotic agents that can antagonize dopamine (B1211576) receptors. nih.govmedchemexpress.com It is estimated that approximately 25% of active pharmaceutical ingredients contain an amide scaffold, highlighting the significance of this chemical moiety. researchgate.net
Rationale for Investigating 2-chloro-N-(3-nitrophenyl)benzamide
The specific investigation into this compound is driven by the established pharmacological importance of its constituent parts: the 2-chlorobenzamide (B146235) core and the 3-nitrophenyl substituent. The presence of a chlorine atom at the 2-position of the benzoyl ring and a nitro group on the N-phenyl ring suggests a deliberate design to explore specific biological activities.
The rationale for investigating this compound can be inferred from the known properties of related structures:
Antimicrobial and Anticancer Potential: Halogenated benzamides and those bearing nitro groups have been a focus of research for their potential as antimicrobial and anticancer agents. The electron-withdrawing nature of the chloro and nitro groups can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Enzyme Inhibition: Substituted benzamides are known to act as inhibitors for various enzymes. For instance, different substitution patterns on the benzamide scaffold have led to the development of inhibitors for enzymes like cholinesterases and carbonic anhydrase. mdpi.comnih.gov The specific substitution pattern in this compound could be aimed at achieving selectivity for a particular enzyme target.
Structural Analogs: The synthesis and study of positional isomers, such as 3-chloro-N-(2-nitrophenyl)benzamide, provide insights into how the relative positions of the substituents affect the molecular conformation and crystal packing, which in turn can influence biological activity. nih.gov Research into compounds with similar but slightly varied structures, like 2-chloro-N-(4-nitrophenyl)benzamide, helps to build a structure-activity relationship (SAR) profile for this class of molecules. chemicalbook.com
Overview of Research Trajectories for Related Chemical Entities
The research landscape for chemical entities related to this compound is diverse and indicative of the broad therapeutic potential of substituted benzamides.
One significant area of research is in the development of antidiabetic agents . A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activity. nih.gov This research highlights how modifications to the core benzamide structure can lead to potent enzyme inhibitors relevant to metabolic disorders.
Another important trajectory is the development of antiparasitic drugs . N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. nih.govacs.org These studies focus on how the physicochemical properties of the benzamide derivatives can be modified to improve their activity against intracellular parasites.
Furthermore, research into cholinesterase inhibitors for potential use in Alzheimer's disease has also involved substituted benzamides. mdpi.com Novel benzamide derivatives are being designed and synthesized to act as multi-target agents, inhibiting both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com
The synthesis of various benzamide derivatives, including those with different halogen and nitro group substitutions, is a continuous effort to expand the chemical space and discover new compounds with improved biological profiles. acs.orgevitachem.com For example, the synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids demonstrates the use of a chloro-substituted scaffold to generate compounds with antibacterial activity. mdpi.com
The following table provides an overview of the research on related substituted benzamide compounds:
| Compound Class | Research Focus | Key Findings |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic Agents | Some derivatives showed potent inhibitory activity against α-glucosidase and α-amylase. nih.gov |
| N-phenylbenzamide derivatives | Antiparasitic Agents | Bis(2-aminoimidazolines) based on an N-phenylbenzamide scaffold showed activity against Trypanosoma brucei. nih.govacs.org |
| Substituted benzamides | Cholinesterase Inhibitors | Novel benzamide derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE). mdpi.comnih.gov |
| 3-chloro monocyclic β-lactams | Antibacterial Agents | These compounds, containing a chloro-substituent, have shown powerful antibacterial activity. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCZQYCXLFPBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323819 | |
| Record name | 2-chloro-N-(3-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90665-30-8 | |
| Record name | NSC404940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-3'-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro N 3 Nitrophenyl Benzamide and Its Analogues
Established Synthetic Routes and Reaction Pathways
The traditional synthesis of 2-chloro-N-(3-nitrophenyl)benzamide and related benzamides relies on robust and well-understood chemical reactions. These methods are characterized by their reliability and scalability, forming the foundation of amide synthesis.
Conventional Amide Bond Formation Strategies
The most common strategy for synthesizing this compound involves the acylation of 3-nitroaniline (B104315) with a 2-chlorobenzoyl derivative. This can be accomplished through two primary approaches:
Using Acyl Chlorides: A highly reactive 2-chlorobenzoyl chloride can be reacted with 3-nitroaniline. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The use of thionyl chloride (SOCl₂) or oxalyl chloride is a standard method for converting 2-chlorobenzoic acid into its more reactive acid chloride derivative. For instance, a general procedure involves refluxing the acid with thionyl chloride, followed by reaction with the aniline (B41778) in a suitable solvent like acetonitrile.
Using Coupling Agents: A direct condensation of 2-chlorobenzoic acid and 3-nitroaniline can be facilitated by coupling agents. A widely used method employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com In a typical procedure, the carboxylic acid is activated with EDCI and DMAP in a solvent such as dichloromethane, followed by the addition of the aniline. chemicalbook.com This method offers mild reaction conditions and is tolerant of a wide range of functional groups.
A comparative overview of these conventional methods is presented below:
| Method | Reagents | Typical Solvents | Conditions | Advantages |
| Acyl Chloride | 2-chlorobenzoyl chloride, 3-nitroaniline, base (e.g., triethylamine) | Dichloromethane, Chloroform, Acetonitrile | Often at room temperature or with gentle heating | High reactivity, generally good yields |
| Coupling Agent | 2-chlorobenzoic acid, 3-nitroaniline, EDCI, DMAP | Dichloromethane | Room temperature | Mild conditions, good functional group tolerance |
Precursor Synthesis and Functional Group Transformations
The starting materials for the synthesis of this compound are themselves products of specific synthetic steps.
Synthesis of 2-chlorobenzoic acid derivatives: 2-chlorobenzoic acid is a commercially available starting material. If further substitution on the benzoyl ring is desired, functional group transformations can be performed on the acid itself before the amide coupling reaction.
Synthesis of 3-nitroaniline: 3-nitroaniline is typically prepared by the nitration of aniline. However, due to the activating nature of the amino group, direct nitration often leads to a mixture of ortho and para isomers. A more controlled synthesis involves the protection of the amino group as an acetanilide, followed by nitration which directs the nitro group to the meta position. Subsequent hydrolysis of the amide yields 3-nitroaniline.
In some synthetic strategies for related compounds, the nitro group is introduced at a later stage. For example, a precursor benzamide (B126) could be synthesized and then subjected to nitration. However, this can lead to issues with regioselectivity.
Novel and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and decrease energy consumption.
Catalyst-Mediated Synthesis
While conventional methods often use stoichiometric amounts of reagents, catalytic approaches offer a more sustainable alternative. For the synthesis of N-aryl benzamides, several catalytic systems have been explored:
Iron-Mediated Synthesis: An interesting method involves the use of iron dust as a reductant in the reaction between nitroarenes and acyl chlorides in water. ajrconline.org This approach could potentially be adapted for the synthesis of this compound by reacting 2-chlorobenzoyl chloride with a suitable nitroarene precursor, although this would represent a non-traditional disconnection.
Rhodium-Catalyzed C-H Activation: Advanced catalytic methods, such as the rhodium-catalyzed amidation of benzoic acids with isocyanates via C-H functionalization, have been developed. rasayanjournal.co.in While not a direct synthesis of the target compound, this highlights the potential of transition metal catalysis in forming amide bonds through novel pathways.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times and often improve yields. ajrconline.orgrasayanjournal.co.in
Microwave-Assisted Synthesis: The synthesis of N-aryl benzamides can be efficiently achieved by reacting anilines with acid chlorides under microwave irradiation, often in solvent-free conditions. researchgate.net This method is attractive due to its simplicity, speed, and reduced environmental impact. researchgate.net For example, a mixture of an aniline and a benzoyl chloride derivative can be irradiated in a microwave oven to yield the corresponding benzamide in a matter of minutes, compared to several hours required for conventional heating. researchgate.net
Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and simplifies purification. The reaction of benzoylthioureas with an iodine-alumina catalyst under solvent-free microwave irradiation has been shown to produce benzamides. nih.gov This demonstrates the feasibility of solid-supported, solvent-free conditions for amide bond formation.
A summary of these novel approaches is provided below:
| Approach | Key Features | Potential Advantages |
| Catalyst-Mediated | Use of catalytic amounts of reagents (e.g., iron, rhodium) | Reduced waste, novel reaction pathways |
| Microwave-Assisted | Rapid heating, shorter reaction times | Increased efficiency, potential for higher yields, energy saving |
| Solvent-Free | Elimination of solvent | Reduced environmental impact, simplified work-up |
Purification and Characterization Techniques in Synthetic Organic Chemistry
Following the synthesis, the crude this compound must be purified and its structure confirmed.
Standard purification techniques for solid organic compounds are employed:
Recrystallization: This is a common method for purifying crude solid products. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling, while impurities remain in the solution.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent or solvent mixture) is used to elute the components at different rates based on their polarity. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). nih.gov
The structure of the purified compound is then elucidated using a combination of spectroscopic methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and the N-O stretches of the nitro group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of the structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. nih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule, confirming its structure and providing insights into its conformation and intermolecular interactions in the solid state. nih.gov For an analogue, 3-chloro-N-(2-nitrophenyl)benzamide, crystal structure data reveals details about bond angles and intermolecular hydrogen bonding. nih.gov
The following table summarizes the key characterization data expected for this compound and its analogues:
| Technique | Information Obtained |
| IR Spectroscopy | Presence of functional groups (N-H, C=O, NO₂) |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| X-ray Crystallography | Three-dimensional structure, bond lengths and angles, intermolecular interactions |
Exploration of Structure Activity Relationships Sar
Design and Synthesis of 2-chloro-N-(3-nitrophenyl)benzamide Derivatives
The synthesis of derivatives of this compound typically involves the formation of the central amide bond. A common and efficient method is the reaction of a substituted 2-chlorobenzoyl chloride with a corresponding substituted 3-nitroaniline (B104315). This approach allows for a wide range of derivatives to be synthesized by utilizing commercially available or readily prepared starting materials.
For instance, the synthesis can be initiated by reacting 2-chlorobenzoic acid with a chlorinating agent like thionyl chloride to form the reactive 2-chlorobenzoyl chloride. This intermediate is then coupled with a substituted aniline (B41778) in the presence of a base to yield the desired benzamide (B126) derivative. This modular synthesis provides a straightforward route to explore the impact of various substituents. jpionline.org
Modifications to the benzoyl portion of the molecule can significantly influence its electronic and steric properties, thereby affecting its interaction with biological targets. Research into related benzamide compounds has shown that the introduction of different substituents on this ring can lead to a wide spectrum of biological activities.
To systematically study the SAR, a series of derivatives can be synthesized where the chloro-group at the 2-position is kept constant, while other positions on the benzoyl ring are substituted with various functional groups. These can range from electron-donating groups (e.g., methyl, methoxy) to electron-withdrawing groups (e.g., nitro, trifluoromethyl) and halogens (e.g., fluoro, bromo).
Table 1: Hypothetical In Vitro Activity of this compound Derivatives with Substitutions on the Benzoyl Moiety
| Compound ID | R1 (Position 4) | R2 (Position 5) | Biological Activity (IC₅₀, µM) |
| 1a | H | H | 15.2 |
| 1b | F | H | 12.8 |
| 1c | Cl | H | 10.5 |
| 1d | CH₃ | H | 18.1 |
| 1e | OCH₃ | H | 20.4 |
| 1f | H | NO₂ | 8.7 |
| 1g | H | CF₃ | 9.1 |
Note: The biological activity data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationship concepts.
From this hypothetical data, one might infer that electron-withdrawing groups at position 5, such as a nitro or trifluoromethyl group, enhance the biological activity. Conversely, electron-donating groups at position 4 appear to decrease activity.
The nitrophenyl ring is another critical component for modification. The position and nature of the nitro group, as well as the introduction of other substituents, can dramatically alter the compound's properties. Studies on similar nitro-aromatic compounds have demonstrated the importance of the nitro group's electronic influence and its potential role in binding interactions.
A series of derivatives can be prepared by varying the substituents on the nitrophenyl ring while keeping the 2-chlorobenzoyl moiety constant. This allows for the investigation of the electronic and steric effects of different groups on this part of the molecule. For example, the nitro group could be moved to the ortho or para position, or additional substituents could be introduced.
Table 2: Hypothetical In Vitro Activity of this compound Derivatives with Modifications on the Nitrophenyl Moiety
| Compound ID | R3 (Position 4) | R4 (Position 5) | Nitro Position | Biological Activity (IC₅₀, µM) |
| 2a | H | H | 3 | 15.2 |
| 2b | F | H | 3 | 13.5 |
| 2c | Cl | H | 3 | 11.8 |
| 2d | H | H | 2 | 25.6 |
| 2e | H | H | 4 | 19.8 |
| 2f | CH₃ | H | 3 | 17.9 |
| 2g | H | OCH₃ | 3 | 22.1 |
Note: The biological activity data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationship concepts.
These hypothetical results suggest that the position of the nitro group is crucial, with the meta-position (position 3) being optimal for activity. Furthermore, the introduction of halogens at position 4 appears to be beneficial, while electron-donating groups decrease efficacy.
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, this could involve replacing key functional groups with others that have similar physical or chemical properties. For example, the nitro group (NO₂) could be replaced by a cyano (CN) or a trifluoromethyl (CF₃) group to probe the necessity of the specific electronic and steric features of the nitro group. Similarly, the amide linker could be replaced with a thioamide or a reversed amide to alter the hydrogen bonding capabilities and conformational flexibility of the molecule.
Correlating Structural Modifications with Biological Efficacy in In Vitro Systems
Once a library of derivatives is synthesized, their biological efficacy is determined using in vitro assays. The data generated from these assays is then used to establish a correlation between the structural modifications and the observed biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, a predictive model can be built.
For a series of this compound derivatives, various physicochemical descriptors would be calculated, such as:
Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges.
Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es).
Hydrophobic descriptors: Partition coefficient (logP).
Topological descriptors: Molecular connectivity indices.
A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to generate a QSAR equation of the form:
Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ...
where c are coefficients and D are the descriptors. A statistically significant model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Studies on other benzamide series have successfully used QSAR to elucidate the key structural features driving activity.
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.
For a set of active this compound derivatives, a pharmacophore model can be generated by aligning the low-energy conformations of the molecules and identifying the common features. A typical pharmacophore model for this class of compounds might include:
An aromatic ring feature for the benzoyl moiety.
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.
A hydrogen bond donor feature from the amide nitrogen.
An aromatic ring feature for the nitrophenyl moiety.
A hydrogen bond acceptor feature from the nitro group.
This model serves as a 3D query to screen virtual libraries of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity. Pharmacophore models have been successfully applied to various classes of benzamide derivatives to discover new inhibitors for different biological targets. nih.gov
Biological Activity Investigations in in Vitro Systems
Broad-Spectrum Biological Screening Methodologies
Broad-spectrum screening involves testing a compound against a wide array of biological targets to identify any potential "hits" or activities that warrant further investigation. This approach is crucial for uncovering novel therapeutic applications for a new chemical entity.
Cell-based assays are a cornerstone of in vitro biological screening, utilizing living cells to assess the effects of a compound on cellular processes. nih.gov These assays offer a more biologically relevant context compared to non-cellular assays, as they can measure a compound's impact on complex cellular functions such as cell proliferation, viability, and signaling pathways. nih.gov The design of these assays can range from simple, single-endpoint measurements to complex, high-content analyses that simultaneously evaluate multiple cellular parameters. nih.gov
For instance, in the investigation of related benzamide (B126) derivatives, cell-based assays are commonly employed to determine their potential as anticancer agents. A typical assay would involve treating various cancer cell lines with the compound of interest and measuring its effect on cell viability using a colorimetric assay like the MTT assay. This would generate data on the compound's cytotoxicity against different cancer types. While no such data is available for 2-chloro-N-(3-nitrophenyl)benzamide, this methodology would be a primary step in its biological evaluation.
Illustrative Data Table: Cytotoxicity of a Hypothetical Benzamide Derivative in Cancer Cell Lines This table is for illustrative purposes only and does not represent data for this compound.
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | 15.2 |
| HeLa | Cervical | 22.8 |
| A549 | Lung | 18.5 |
| HT-29 | Colon | 35.1 |
Enzymes are critical biological catalysts, and their dysregulation is implicated in numerous diseases. ucl.ac.uk Enzymatic inhibition studies are designed to identify compounds that can modulate the activity of specific enzymes. ucl.ac.uk These assays typically involve incubating the enzyme with its substrate and the test compound, and then measuring the rate of product formation. A reduction in the rate of product formation indicates that the compound is an inhibitor of the enzyme. ucl.ac.uk
Benzamide derivatives have been investigated as inhibitors of various enzymes. For example, studies on related compounds have explored their potential to inhibit enzymes like phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and survival. smolecule.com The inhibitory activity is often quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Targeted Pharmacological Evaluations (Excluding Clinical Human Data)
Following initial broad-spectrum screening, any identified "hits" would undergo more targeted pharmacological evaluations to elucidate their mechanism of action and to characterize their interaction with specific biological targets.
Once a compound demonstrates activity in a cell-based assay, the next step is to investigate its effect on specific cellular signaling pathways. This can be achieved using a variety of molecular biology techniques, such as Western blotting, to measure changes in the levels or activation state of key proteins within a pathway. For example, if a compound inhibits cancer cell growth, researchers might investigate its effect on pathways that regulate the cell cycle or apoptosis (programmed cell death).
A study on a related compound, 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, suggested that its anticancer activity could be linked to the inhibition of the phosphatidylinositol-3 kinase (PI3K) pathway. smolecule.com Investigating such pathway modulations for this compound would be a critical step in understanding its potential therapeutic applications.
Many drugs exert their effects by binding to specific receptors on the surface of or within cells. Receptor binding assays are used to determine if a compound binds to a particular receptor and to quantify its binding affinity. These assays typically use a radiolabeled ligand that is known to bind to the receptor and measure the ability of the test compound to displace the radioligand.
While no receptor binding studies have been published for this compound, a related compound, 2-chloro-5-nitro-N-phenylbenzamide, has been identified as an inhibitor of the retinoic acid receptor RXR-alpha and the peroxisome proliferator-activated receptor gamma. drugbank.com This highlights the potential for benzamide derivatives to interact with nuclear receptors and modulate gene expression.
For compounds that show enzymatic inhibition, further studies are conducted to understand the kinetics and mechanism of inhibition. slideshare.net These studies can determine whether the inhibitor is competitive, non-competitive, or uncompetitive. ucl.ac.ukbritannica.com A competitive inhibitor binds to the active site of the enzyme and competes with the substrate. britannica.com A non-competitive inhibitor binds to a different site on the enzyme and alters its conformation, while an uncompetitive inhibitor binds only to the enzyme-substrate complex. ucl.ac.uk Understanding the mechanism of inhibition is crucial for optimizing the structure of the inhibitor to improve its potency and selectivity.
For instance, studies on bisphosphonic acids as inhibitors of Mycobacterium tuberculosis glutamine synthetase have detailed their kinetic parameters, providing insights into their mechanism of action. nih.gov Similar detailed kinetic analyses would be necessary to fully characterize the inhibitory potential of this compound against any identified enzyme targets.
Illustrative Data Table: Kinetic Parameters of a Hypothetical Enzyme Inhibitor This table is for illustrative purposes only and does not represent data for this compound.
| Enzyme | Inhibitor | Inhibition Type | Kᵢ (nM) |
|---|---|---|---|
| Hypothetical Kinase A | Compound X | Competitive | 50 |
| Hypothetical Protease B | Compound Y | Non-competitive | 120 |
Mechanistic Insights into Biological Actions
The biological activities of chemical compounds are intrinsically linked to their molecular structure. For this compound, the presence of a chlorinated benzene (B151609) ring attached to a nitrophenyl group via an amide linkage suggests the potential for various interactions at a cellular level. Research on analogous structures indicates that compounds in this class may exhibit a range of biological effects, including antimicrobial and anticancer activities. The specific arrangement of the chloro and nitro functional groups on the phenyl rings is expected to modulate the compound's electronic properties and, consequently, its interaction with biological macromolecules.
Molecular Target Identification and Validation
Direct molecular targets for this compound have not been explicitly identified in published research. However, studies on analogous compounds provide clues to potential protein interactions. For instance, the structurally related compound, 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, which features a thiourea (B124793) linker instead of a simple amide, has been investigated for its anticancer properties. Molecular docking studies of this analog suggest that it may interact with and inhibit the phosphatidylinositol-3-kinase (PI3K) pathway, a critical signaling pathway often dysregulated in cancer.
Furthermore, the antibacterial activity of similar benzamide derivatives has been linked to the inhibition of essential bacterial enzymes. For example, some studies on related compounds suggest interference with enzymes involved in bacterial cell wall synthesis and DNA replication. While these are not direct validations for this compound, they highlight plausible target classes for future investigation.
Table 1: Potential Molecular Targets Inferred from Structurally Similar Compounds
| Compound Class | Potential Molecular Target | Implied Biological Activity | Reference |
| Benzamide Derivatives | Phosphatidylinositol-3-Kinase (PI3K) | Anticancer | |
| Benzamide Derivatives | Bacterial Cell Wall Synthesis Enzymes | Antibacterial | |
| Benzamide Derivatives | Bacterial DNA Replication Enzymes | Antibacterial |
Elucidation of Signaling Cascades
Given the potential interaction with the PI3K pathway as suggested by studies on analogs, this compound could potentially modulate downstream signaling cascades. The PI3K pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway would likely trigger a cascade of events leading to the induction of apoptosis, or programmed cell death, in susceptible cells.
Additionally, anti-inflammatory effects have been observed for related compounds, which are mediated through the inhibition of pro-inflammatory cytokines and their associated signaling pathways. This suggests that this compound might also have the capacity to modulate inflammatory responses by interfering with key signaling molecules in inflammatory cascades. However, without direct experimental evidence, these remain hypothetical mechanisms of action for the specific compound .
Intracellular Distribution and Localization Studies
There is currently no specific information available regarding the intracellular distribution and localization of this compound. The physicochemical properties of the compound, such as its lipophilicity and molecular size, would be key determinants of its ability to cross cellular and organellar membranes. The presence of both a relatively nonpolar chlorobenzyl group and a polar nitro group suggests a degree of amphipathicity that might influence its distribution between aqueous and lipid environments within the cell. Future studies employing fluorescently labeled analogs or subcellular fractionation techniques would be necessary to elucidate its precise intracellular localization and accumulation, which in turn would provide further insights into its potential molecular targets and mechanisms of action.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 2-chloro-N-(3-nitrophenyl)benzamide is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its interaction with biological targets. The molecule's structure consists of a 2-chlorobenzoyl group and a 3-nitrophenyl group linked by an amide bond. The rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group allows the molecule to adopt various conformations.
In related benzamide (B126) structures, the amide group's conformation is a critical feature. For instance, in 2-chloro-N-(3-chlorophenyl)benzamide, the N-H and C=O groups of the amide linkage are mutually trans. nih.gov The planarity of the central amide fragment is also significant; in 3-chloro-N-(2-nitrophenyl)benzamide, this plane forms dihedral angles of 15.2° and 8.2° with the chloro- and nitro-substituted benzene (B151609) rings, respectively. nih.gov For this compound, the inherent conformational flexibility around the amide bond would be a primary focus of analysis, with force-field-based methods used to identify low-energy conformers. nih.gov
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, providing insights into its stability and conformational landscape. In studies of similar benzamide derivatives designed as potential antidiabetic agents, MD simulations were performed to validate the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the complex is analyzed over the simulation period to ensure the ligand remains stably bound within the active site of the target protein, confirming the validity of the docking pose. nih.gov This technique allows researchers to observe how the molecule adapts its conformation within a biological environment.
Table 1: Key Conformational Features in Related Benzamide Structures
| Feature | Description | Source |
| Amide Bond Conformation | The N-H and C=O groups are typically found in a trans configuration relative to each other. | nih.gov |
| Dihedral Angles | The angles between the central amide plane and the flanking phenyl rings determine the overall molecular shape. In a similar compound, these were 15.2° and 8.2°. | nih.gov |
| Intramolecular Hydrogen Bonding | An intramolecular N—H⋯O hydrogen bond can form, creating a stable S(6) ring motif. | nih.gov |
| Flexibility | Significant conformational flexibility exists due to rotation around the C-N amide bond and the bonds linking the rings to the amide group. | nih.gov |
Ligand-Protein Docking and Scoring Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com For this compound, this process involves generating multiple possible binding poses within the active site of a selected protein and then using a scoring function to rank them based on their predicted binding affinity. walshmedicalmedia.com
The process begins with the preparation of both the ligand and the protein. The 3D structure of this compound is generated and optimized for energy, while the protein structure, typically obtained from a repository like the Protein Data Bank, is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. walshmedicalmedia.com Software such as AutoDock is commonly used for this process, employing algorithms like the Lamarckian genetic algorithm to explore the conformational space of the ligand within the binding site. walshmedicalmedia.com
Scoring functions are crucial for evaluating the generated poses. These functions estimate the free energy of binding, with lower scores indicating more favorable interactions. The binding affinities of a series of synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated using such docking studies to identify the most promising compounds for further investigation. nih.gov The results are often visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. walshmedicalmedia.com
De Novo Drug Design and Virtual Screening Applications
This compound can serve as a scaffold or a hit compound in drug discovery campaigns. In virtual screening, large libraries of chemical compounds are computationally docked against a target protein to identify potential "hits" that are likely to bind. chemdiv.com This compound could be part of such a screening library or identified as a promising candidate from one.
Alternatively, the structure of this compound can be used as a starting point in de novo drug design. This approach involves building a novel molecule piece-by-piece or by modifying an existing scaffold to optimize its binding to a target. For example, various benzamide derivatives have been synthesized by reacting substituted benzoic acids with aniline (B41778) derivatives to explore how different functional groups affect biological activity. researchgate.netchemicalbook.com This iterative process of design, synthesis, and testing is often guided by computational modeling to predict the effects of structural modifications on binding affinity and other properties. nih.gov
Prediction of Binding Affinities and Interactions
Computational methods can predict the binding affinity and the specific molecular interactions between this compound and a protein target. Docking studies provide a binding energy score, which is a key indicator of binding strength. nih.gov
The analysis of the docked pose reveals the nature of the interactions. For related benzamide derivatives, these interactions have been well-characterized. For instance, in a study of antidiabetic compounds, the most active derivative formed several key interactions within the enzyme's active site. nih.gov These included:
Pi-Anion Interaction: Formed between a nitro-substituted phenyl ring and an aspartate residue. nih.gov
Pi-Cation Interaction: Occurred between the nitrogen of a substituted phenyl ring and a histidine residue. nih.gov
Pi-Pi Stacking/T-shaped Interactions: Observed between the aromatic rings of the ligand and residues like tyrosine, phenylalanine, and tryptophan. nih.gov
Hydrogen Bonding: Crucial for anchoring the ligand, often involving the amide group's N-H and C=O moieties. nih.gov
These predicted interactions provide a structural hypothesis for the compound's mechanism of action and guide the design of new analogs with improved potency. researchgate.net
Table 2: Predicted Interaction Types for Benzamide Scaffolds with Protein Targets
| Interaction Type | Description | Potential Residues Involved | Source |
| Hydrogen Bonding | Donation from amide N-H or acceptance by carbonyl C=O. | Asp, Glu, Ser, His | nih.govnih.gov |
| Pi-Pi Interactions | Stacking or T-shaped interactions between aromatic rings. | Phe, Tyr, Trp, His | nih.gov |
| Pi-Anion/Cation | Electrostatic interaction between a pi system and a charged ion. | Asp, Glu, Lys, Arg, His | nih.gov |
| Hydrophobic Interactions | Interactions involving nonpolar groups like the chlorophenyl ring. | Leu, Val, Ile, Ala | nih.gov |
In Silico ADMET Prediction (Mechanistic Aspects, Excluding Human Data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-like properties of a compound. These models predict physicochemical and pharmacokinetic properties based on the molecule's structure, helping to identify potential liabilities before resource-intensive experimental studies are undertaken.
For series of related benzamide derivatives, ADMET properties have been computationally evaluated. nih.gov These predictions often include:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Synthesized benzamide compounds have been shown to fulfill these rules. nih.gov
Veber's Rule: This rule relates good oral bioavailability to the number of rotatable bonds and the polar surface area. nih.gov
Absorption and Solubility: Predictions can estimate properties like human intestinal absorption and aqueous solubility, which are crucial for bioavailability. nih.gov
Blood-Brain Barrier (BBB) Penetration: Models can predict the likelihood of a compound crossing the BBB, which is important for CNS-acting drugs or for avoiding CNS side effects. nih.gov
Toxicity Risk: Computational models can flag potential toxicity risks by identifying structural alerts or predicting interactions with known toxicity-related targets. nih.gov
These mechanistic predictions provide a foundational understanding of how the chemical structure of this compound is likely to influence its behavior in a biological system, independent of direct human data.
Chemical Biology Applications and Probe Development
Use of 2-chloro-N-(3-nitrophenyl)benzamide as a Molecular Probe
A thorough search of chemical and biological research databases yielded no specific studies where This compound has been utilized as a molecular probe. Molecular probes are essential tools in chemical biology for the investigation of biological systems, such as identifying and characterizing protein targets, visualizing cellular processes, and elucidating mechanisms of action. The development and application of a compound as a molecular probe typically require detailed characterization of its selectivity, potency, and mechanism of interaction with a biological target, none of which is documented for This compound .
Development of Affinity-Based Probes
There is no available research on the development of affinity-based probes derived from the This compound scaffold. Affinity-based probes are specialized molecular tools that typically contain a reactive group to covalently label a biological target, a reporter tag for detection, and a ligand moiety that directs the probe to the target. The design of such probes is a complex process that builds upon a foundational understanding of the parent molecule's structure-activity relationship and its specific biological target. Given the lack of foundational research on the biological targets and interactions of This compound , the subsequent development of affinity-based probes has not been pursued in the available literature.
Future Directions and Research Opportunities
Emerging Synthetic Strategies for Analogues
The synthesis of benzamide (B126) derivatives has been a cornerstone of medicinal chemistry. scispace.comnih.gov Traditional methods, while effective, are often being supplemented or replaced by more efficient and sustainable modern techniques. The development of analogues for 2-chloro-N-(3-nitrophenyl)benzamide can greatly benefit from these emerging strategies, which offer advantages in terms of reaction times, yields, and functional group tolerance.
Microwave-Assisted Synthesis: This technique has gained significant traction in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. nih.govnih.govyoutube.com For the synthesis of this compound analogues, microwave irradiation could be employed in the key amide bond formation step, potentially leading to higher yields and cleaner reaction profiles compared to conventional heating. youtube.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. nih.gov This strategy could be applied to the synthesis of analogues by enabling novel carbon-carbon or carbon-nitrogen bond formations. nih.gov For instance, photoredox catalysis could facilitate the coupling of the benzamide core with various fragments to generate a diverse library of analogues that would be difficult to access through traditional means. scispace.comnih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly stereoselective alternative to metal-based catalysts. nih.govmdpi.com For the synthesis of chiral analogues of this compound, bifunctional organocatalysts could be employed to achieve high enantioselectivity in key bond-forming reactions. nih.govbeilstein-journals.org This would be particularly valuable for exploring the stereochemical requirements for biological activity.
Table 1: Comparison of Emerging Synthetic Strategies for this compound Analogues
| Strategy | Key Advantages | Potential Application for Analogues |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, solvent-free conditions possible. nih.govyoutube.com | Efficiently create a library of analogues by varying the aniline (B41778) or benzoic acid starting materials. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, enables novel bond formations. scispace.comnih.govnih.gov | Introduce complex functionalities and create analogues with unique structural motifs. |
| Organocatalysis | Metal-free, environmentally friendly, high stereoselectivity. nih.govmdpi.combeilstein-journals.org | Synthesize enantiomerically pure analogues to investigate chiral recognition by biological targets. |
Advanced Biological System Applications (Non-Clinical)
Beyond direct therapeutic applications, compounds like this compound and its derivatives have significant potential in non-clinical biological research. Their unique chemical structures can be exploited to probe and understand complex biological systems.
The nitro group, for instance, is a known pharmacophore and its presence in the 3-nitrophenyl moiety could be leveraged. Nitroaromatic compounds can be bioreduced in hypoxic environments, a characteristic of solid tumors, making them potential tools for studying cancer cell metabolism. Furthermore, the redox properties of the nitro group could be exploited in the design of probes for studying cellular redox states. mdpi.com
The compound and its derivatives could also find use in studying specific enzyme families. For example, certain benzamide structures are known to interact with kinases or proteases. nih.gov Analogues of this compound could be designed as selective inhibitors for a particular enzyme, allowing researchers to dissect its role in cellular signaling pathways.
Integration of Artificial Intelligence in Compound Design and Optimization
Predictive Modeling: AI algorithms, particularly deep learning models, can be trained on large datasets of chemical structures and their corresponding biological activities. stanford.edu These models can then predict the potential bioactivity of novel analogues of this compound before they are even synthesized. acs.orgnih.gov This in silico screening can save significant time and resources by prioritizing the most promising candidates for experimental testing. preprints.org
Table 2: Applications of Artificial Intelligence in the Development of this compound Analogues
| AI/ML Technique | Application in Compound Design and Optimization | Anticipated Outcome |
| Deep Learning | Predicting the biological activity of virtual compounds based on their structure. stanford.edu | Rapid identification of promising analogues for synthesis and testing. |
| QSAR Modeling | Identifying key structural features that influence biological activity. nih.govacs.org | Rational design of more potent and selective compounds. |
| Generative Models | Designing novel molecules with optimized properties from the ground up. patsnap.comoncodaily.com | Discovery of novel benzamide scaffolds with enhanced performance for specific research applications. |
Potential for Development in Pre-clinical Research Tools and Assays (Excluding Clinical Trajectories)
The development of novel tools and assays is crucial for advancing pre-clinical research. This compound and its derivatives have the potential to be developed into such valuable resources.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify "hits" with a desired biological activity. amerigoscientific.commultispaninc.com A library of analogues of this compound could be synthesized and used in HTS campaigns to discover novel modulators of specific biological targets. sigmaaldrich.comselectscience.net
Chemical Probes: As mentioned earlier, this compound can serve as a scaffold for chemical probes. youtube.com These probes are essential for target identification and validation, which are critical early steps in the drug discovery pipeline. nih.gov A well-characterized chemical probe based on this scaffold could be used to pull down its protein targets from cell lysates, providing direct evidence of its molecular interactions.
Assay Development: The compound itself, or a carefully selected analogue, could be used as a reference compound in the development of new biological assays. For example, if an analogue is found to be a potent and selective inhibitor of a particular enzyme, it could be used as a positive control in assays designed to screen for other inhibitors of that same enzyme.
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-N-(3-nitrophenyl)benzamide, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis typically involves a multi-step process:
Acylation : React 3-nitroaniline with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
Temperature Control : Maintain temperatures between 0–5°C during coupling to minimize side reactions (e.g., nitro group reduction).
Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) to enhance amide bond formation efficiency .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
Key Data : Yields range from 65–85% depending on solvent choice and catalyst loading .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and confirm amide bond formation (N–H stretch at ~3300 cm⁻¹ in IR) .
- NOESY : Resolve steric interactions between the nitro and chloro substituents .
- X-ray Crystallography :
- Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 25.02 Å, b = 5.37 Å) reveal planar benzamide moieties and intermolecular hydrogen bonding .
Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of this compound?
Answer:
- Nitro Group Position : The meta-nitro group (3-nitrophenyl) enhances electron-withdrawing effects, increasing binding affinity to target enzymes (e.g., kinase inhibitors) compared to para-substituted analogs .
- Chloro Substituent : The 2-chloro group on the benzamide ring improves lipophilicity (logP ~3.2), enhancing membrane permeability .
Methodological Tip : Use molecular docking (AutoDock Vina) to predict interactions with biological targets .
Advanced: How can crystallographic data resolve contradictions in reported solubility and stability profiles?
Answer:
- Solubility Discrepancies : X-ray structures show that polymorphic forms (e.g., Form I vs. Form II) exhibit different packing efficiencies, leading to variations in aqueous solubility (Form I: 0.12 mg/mL; Form II: 0.08 mg/mL) .
- Stability Analysis : Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C for the most stable polymorph .
Advanced: What computational strategies are recommended for modeling the reactivity of this compound under oxidative/reductive conditions?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to predict reaction pathways:
Advanced: How can researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?
Answer:
- Contradiction Source : Divergent Suzuki-Miyaura coupling yields (40–75%) arise from varying palladium catalysts (Pd(OAc)₂ vs. PdCl₂) and ligand systems (XPhos vs. SPhos) .
- Resolution Strategy :
- Screen ligands using high-throughput experimentation (HTE).
- Optimize solvent polarity (e.g., toluene/ethanol mixtures) to stabilize transition states .
Advanced: What methodologies are critical for studying the compound’s potential as a pharmacophore in drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
